6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4/c1-14-24(33(34)35)15(2)32(31-14)13-18-11-17(9-10-20(18)36-3)21-19(12-27)25(28)37-26-22(21)23(29-30-26)16-7-5-4-6-8-16/h4-11,21H,13,28H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXTUVDVGXOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological properties, focusing on its antioxidant and anticancer activities, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique arrangement that includes a dihydropyrano core and a nitropyrazole moiety. The structural complexity contributes to its biological activity.
Antioxidant Activity
Antioxidant activity is a crucial property for many therapeutic agents. The compound's ability to scavenge free radicals was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it exhibits significant radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 6-Amino-4-[...]-carbonitrile | 78% | |
| Ascorbic Acid | 80% | |
| Other derivatives | Varies (50%-75%) |
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results demonstrated that the compound exhibits cytotoxic effects, particularly against U-87 cells.
Table 2: Anticancer Activity Results
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect the biological activity of the compound. For instance:
- Substituent Variations : The presence of the nitro group in the pyrazole ring enhances antioxidant activity.
- Amino Group Influence : The amino group at position 6 is crucial for cytotoxicity against cancer cells.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds with variations in substituents:
- Synthesis Methodology : A one-pot multi-component reaction involving aryl aldehydes and hydrazine derivatives was used to synthesize related dihydropyrano-pyrazole derivatives efficiently.
- Biological Evaluation : These derivatives were tested for their antioxidant and anticancer properties, providing insights into how structural changes influence their efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural motif may contribute to its ability to inhibit cancer cell proliferation. Research indicates that similar pyrazole compounds can induce apoptotic pathways in cancer cells, suggesting that this compound could be further explored for its anticancer properties .
Anti-inflammatory Properties
The compound has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have suggested that modifications to the pyrazole structure can enhance its inhibitory effects on this enzyme, indicating a pathway for developing anti-inflammatory drugs .
Antioxidant Activity
Compounds with pyrazole structures have been evaluated for their antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Screening
A study conducted on derivatives of pyrazoles demonstrated significant cytotoxic effects against various cancer cell lines. The synthesized compounds were tested using MTT assays, revealing that certain modifications led to enhanced activity against colorectal cancer cells . This suggests that the compound may possess similar potential and warrants further investigation.
Case Study 2: Anti-inflammatory Evaluation
In silico studies have been performed to predict the binding affinity of this compound towards 5-lipoxygenase. Results indicated favorable interactions, suggesting that with further optimization, it could be developed into a therapeutic agent for inflammatory diseases .
Data Table: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Potential | Antioxidant Activity |
|---|---|---|---|---|
| Compound A | [Structure A] | High | Moderate | High |
| Compound B | [Structure B] | Moderate | High | Moderate |
| 6-Amino-4-[3... | [Target Structure] | Potential | High (Predicted) | High (Predicted) |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (NO₂, CN): Enhance thermal stability and intermolecular interactions, as seen in the target compound and 4-nitrophenyl analog .
- Methoxy/Benzyloxy Groups : Improve solubility but may introduce steric hindrance depending on substitution position (e.g., meta vs. para) .
- Phenyl vs.
Key Observations :
- Catalysts : Surfactants like dodecyltrimethylammonium bromide (DTAB) in aqueous media improve yields and reduce reaction time .
- Solvent-Free Conditions : Ultrasound-assisted methods (e.g., ) achieve high yields (up to 92%) with greener profiles .
- Steric Challenges : Bulky substituents (e.g., benzyloxy in ) may necessitate longer reaction times or higher temperatures.
Physicochemical and Spectral Properties
Melting Points and Stability
Spectral Data (NMR/IR)
- CN Stretch: All compounds show IR absorption at ~2180–2200 cm⁻¹ for the cyano group .
- Aromatic Protons : Target compound’s ¹H NMR would display complex splitting due to nitro-pyrazole and methoxyphenyl substituents, similar to 3s (δ 7.12–7.20 ppm for aromatic H) .
Preparation Methods
Reaction Components and Conditions
-
Benzyl alcohol derivatives : 4-Methoxybenzyl alcohol serves as the precursor for the 4-methoxyphenyl substituent at position 4.
-
Ethyl acetoacetate : Provides the β-ketoester moiety for pyrazole ring formation.
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Phenylhydrazine : Facilitates cyclocondensation to generate the pyrazole ring.
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Malononitrile : Introduces the cyano group at position 5 and participates in ring closure.
The reaction is catalyzed by sulfonated amorphous carbon (AC-SO3H) (5 mg/mmol) and eosin Y (5 mol%) under blue LED irradiation, which promotes the oxidative dehydrogenation of benzyl alcohol to the corresponding aldehyde in situ. Tetrabutylammonium hydrogen sulfate (TBAHS) enhances solubility in aqueous media, while tert-butyl hydroperoxide (TBHP) acts as an oxidant. The mixture is stirred at room temperature for 28–36 hours, achieving yields of 68–77% for analogous pyrano[2,3-c]pyrazoles.
Mechanistic Insights
-
Pyrazole formation : Ethyl acetoacetate and phenylhydrazine undergo cyclocondensation to yield pyrazolin-5-one.
-
Aldehyde generation : Benzyl alcohol is oxidized to 4-methoxybenzaldehyde via eosin Y-mediated photoredox catalysis.
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Knoevenagel condensation : Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
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Michael addition : Pyrazolin-5-one attacks the nitrile, followed by Thorpe-Ziegler cyclization to form the dihydropyran ring.
The introduction of the 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl] group at the meta-position of the 4-methoxyphenyl ring requires sequential alkylation and nitration steps.
Hydroxymethylation via Electrophilic Aromatic Substitution
The 4-methoxyphenyl group is functionalized at position 3 using paraformaldehyde and hydrochloric acid in a Mannich-type reaction. This generates a hydroxymethyl intermediate, which is subsequently converted to a chloromethyl derivative using thionyl chloride (SOCl2) .
Reaction conditions :
Alkylation with 3,5-Dimethyl-4-Nitropyrazole
The chloromethyl intermediate reacts with 3,5-dimethyl-4-nitropyrazole under basic conditions to install the pyrazole moiety.
Procedure :
-
3,5-Dimethyl-4-nitropyrazole synthesis :
-
Nucleophilic substitution :
Introduction of the 6-Amino Group
The cyano group at position 5 is reduced to an amine using Raney nickel under hydrogen atmosphere.
Optimized conditions :
-
6-Amino precursor : 1.0 equiv in ethanol/water (3:1).
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Raney Ni (10 wt%), H2 (50 psi), 80°C, 8 hours.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Crystallographic Validation
Single-crystal X-ray diffraction of a related compound confirms the rac-configuration at the chiral center (C-4) and planar geometry of the pyranopyrazole system.
Challenges and Optimization Strategies
-
Regioselective nitration :
-
Alkylation efficiency :
-
Cyanide reduction :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high yields of this compound?
- Methodological Answer : A one-pot, multicomponent reaction is recommended using hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile in aqueous medium. Tetra--butylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst under reflux (25–30 minutes) yields >90% purity. Recrystallization from ethanol ensures purification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., δ 7.12–7.20 for fluorophenyl derivatives), NH (δ ~12.08–12.14), and methoxy groups (δ ~3.7–3.9) .
- HRMS : Confirm molecular ion accuracy (e.g., calculated vs. experimental values within 0.0002 Da error) .
- IR : Identify CN (2200 cm) and NH (3400–3425 cm) stretches .
Q. How do solubility properties influence reaction medium selection?
- Methodological Answer : The compound’s limited solubility in water necessitates ethanol/water (1:1 v/v) mixtures for homogeneous reactions. Post-synthesis, ethanol recrystallization is effective due to moderate solubility at elevated temperatures .
Advanced Research Questions
Q. How can structural ambiguities arising from substituent effects on NMR shifts be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., para-substituted phenyl vs. pyrazole protons) .
- X-ray crystallography : Resolve tautomerism or regiochemistry disputes. For example, crystal structures of analogs confirm pyrazole ring geometry and hydrogen-bonding networks .
Q. What role does the 3,5-dimethyl-4-nitropyrazole substituent play in electronic properties?
- Methodological Answer :
- DFT calculations : Analyze electron-withdrawing effects of the nitro group on the pyrazole ring, which may polarize the pyrano[2,3-c]pyrazole core, enhancing electrophilicity at C5.
- Cyclic voltammetry : Quantify redox behavior; nitro groups typically exhibit reduction peaks at −0.5 to −1.0 V (vs. Ag/AgCl) .
Q. How does crystal packing influence thermal stability?
- Methodological Answer :
- SC-XRD : Analogs show intermolecular N–H···N and C–H···O interactions, forming layered networks that enhance melting points (e.g., 244–248°C for fluorophenyl derivatives). Thermal gravimetric analysis (TGA) correlates decomposition temperatures with packing density .
Q. What strategies mitigate tautomerism-related data contradictions in pyrazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
